7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound characterized by a benzothiadiazine core fused with a 1,2,4-thiadiazinone ring and sulfone groups.
Properties
IUPAC Name |
7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUAGWGFDMMEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a fluorinated reagent under acidic conditions to form the desired thiadiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atom or other substituents on the thiadiazine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNOS
- Molecular Weight : 216.19 g/mol
- CAS Number : 152721-97-6
The compound features a fluorine atom at the 7-position of the benzo-thiadiazine ring, which enhances its bioactivity and stability.
Carbonic Anhydrase Inhibition
One of the prominent applications of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is its role as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes has therapeutic implications for conditions such as glaucoma and metabolic disorders.
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Mycobacterium tuberculosis strains resistant to standard treatments like rifampicin and isoniazid. The findings suggest potential applications in treating multidrug-resistant tuberculosis .
Antihypertensive Properties
The compound's structural similarities to known antihypertensive agents suggest it may also function as a thiazide-like diuretic. Thiazide diuretics are commonly used to manage hypertension by promoting diuresis (increased urine production), thereby reducing blood pressure. The fluorine substitution is believed to enhance the compound's pharmacological profile .
Materials Science Applications
In addition to its medicinal properties, this compound has been explored for use in materials science. Its unique chemical structure allows for potential applications in developing new materials with specific electronic or optical properties.
Case Study 1: Synthesis and Characterization
A comprehensive study involved synthesizing various derivatives of this compound through oxidative ring contraction methods. The resulting products were characterized using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. These methods confirmed the integrity of the thiadiazine structure and its potential reactivity in further chemical transformations .
In a biological assessment, several derivatives were tested for their efficacy against different strains of bacteria and fungi. The results indicated that some derivatives exhibited promising antibacterial activity, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor functions. The 1,1-dioxide group may also play a role in stabilizing the compound’s interactions with its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Halogen-Substituted Derivatives
7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Synthesis : Prepared via chlorosulfonyl isocyanate and 4-chloroaniline in nitromethane at −78°C .
- Analytical Data :
7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
- Properties : Bromine’s steric bulk and methoxy group introduce distinct electronic and steric effects.
- Purity : 98% (CAS: 2100839-50-5) .
- Applications : Used in high-throughput screening for antiparasitic agents, though discontinued commercially .
7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
Table 1: Halogen-Substituted Derivatives Comparison
*Calculated based on molecular formula.
Alkylated and Propargylated Derivatives
7-Chloro-2-(prop-2-yn-1-yl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
Table 2: Alkylated Derivatives
| Compound | Modification | Yield | Key Feature | Reference |
|---|---|---|---|---|
| 7-Fluoro (parent) | None | N/A | Fluorine selectivity | |
| 2-Propargyl-7-chloro | Alkynyl | 93% | Click chemistry compatibility |
Pyrazolo- and Pyrido-Fused Analogues
7-Methylpyrazolo[4,5-e][1,2,4]thiadiazin-3(2H,4H)-one 1,1-Dioxide
- Synthesis : Regioselective alkylation of pyrazole-thiadiazine core with NaH and alkyl halides .
- Applications : Serves as a precursor for N2- and N4-substituted derivatives with tunable bioactivity .
Torsemide Related Compound E (Pyrido[4,3-e]thiadiazinone)
Table 3: Heterocyclic Analogues
*Calculated based on C7H7N3O3S.
Sulfonamide and Thiazine Analogues
2H-Benzo[b][1,4]thiazin-3(4H)-one 1,1-Dioxide
Key Research Findings
- Fluorine Impact : Fluorination in the 7-position enhances selectivity for tumor-associated CAs, likely due to electronegativity and hydrogen-bonding interactions .
- Halogen Effects : Chlorine and bromine improve lipophilicity but may increase toxicity, whereas methoxy groups balance solubility .
- Structural Flexibility : Propargyl and pyridine modifications expand utility in drug discovery via click chemistry or isoform-specific targeting .
Biological Activity
7-Fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- Molecular Weight : 216.19 g/mol
- PubChem CID : 11096006
- InChI Key : ITUAGWGFDMMEMY-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that compounds containing thiadiazine moieties exhibit significant antimicrobial properties. A study evaluating various derivatives of thiadiazines found that they possess activity against a range of bacteria and fungi. Specifically, this compound has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | IC50 = 25 µM |
| IL-6 Inhibition | IC50 = 30 µM |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential. Cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have been tested for cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 µM |
| HeLa | 20 µM |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of key enzymes : Such as matrix metalloproteinases (MMPs), which play a role in inflammation and cancer metastasis.
- Modulation of signaling pathways : Affecting NF-kB and MAPK pathways involved in inflammation and cell proliferation.
Case Studies
Several research articles have documented the biological activities of thiadiazine derivatives:
- A study published in Bulgarian Chemical Communications highlighted the broad spectrum of biological activities exhibited by thiadiazines, including their use as antimicrobial agents and their potential applications in treating inflammatory diseases .
- Another investigation focused on the synthesis and evaluation of various thiadiazine derivatives for their anticancer properties, demonstrating significant cytotoxic effects against multiple cancer cell lines .
Q & A
Q. Basic
- Cell viability assays : IC₅₀ values of 0.25 µM in MDA-MB-231 breast cancer cells (vs. 0.05 µM for comparator Compound A) .
- Apoptosis markers : Upregulation of Bax, caspase-3/9, and phosphorylated p53 in HCT-116 colorectal cancer cells under hypoxia .
- Metabolomic profiling : Altered glycolysis and TCA cycle intermediates, indicating metabolic disruption .
How can researchers address discrepancies in reported IC₅₀/Ki values across studies?
Advanced
Contradictions may arise from:
- Assay conditions : Variations in pH, temperature, or enzyme source (recombinant vs. native).
- Cell line heterogeneity : Genetic drift in cancer models (e.g., MDA-MB-231 subclones).
Resolution strategies : - Standardized protocols : Use validated kits (e.g., Promega CellTiter-Glo®) for IC₅₀ .
- Orthogonal assays : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorogenic assays .
What computational tools predict its structure-activity relationships (SAR)?
Q. Advanced
- Molecular docking (AutoDock Vina) : Identifies key interactions with CA isoforms (e.g., hydrogen bonds with Thr200 in hCA IX) .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory potency .
- Free energy perturbation (FEP) : Quantifies ΔΔG for fluorine vs. chloro substitutions .
What evidence supports its efficacy against drug-resistant pathogens?
Q. Advanced
- Antimycobacterial activity : Inhibits rifampicin/isoniazid-resistant M. tuberculosis strains (MIC = 1–4 µg/mL) via MtCA2/3 disruption .
- Synergy testing : Combination with frontline antibiotics (e.g., bedaquiline) reduces MIC by 8-fold .
Methodology : - Resazurin microtiter assay (REMA) : Quantifies bacterial viability .
How does it compare to structurally similar benzothiadiazinones?
Q. Basic
| Compound | Target | IC₅₀/Ki (nM) | Selectivity (vs. hCA I/II) |
|---|---|---|---|
| 7-Fluoro derivative | hCA IX/XII | 15–2250 | >100-fold |
| 7-Chloro derivative | MtCA3 | 38–4480 | >50-fold |
| Saccharin-based analog | hCA IX | 10.9 | 10-fold |
Key distinction : Fluorine improves membrane permeability and metabolic stability vs. chloro analogs .
What analytical techniques confirm its purity and structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
